N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide derivatives have been investigated for their potential in anticancer applications. For instance, a study by Ravinaik et al. (2021) evaluated a series of substituted benzamides for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Cardiac Electrophysiological Activity
Compounds related to this compound have been synthesized and studied for their cardiac electrophysiological activity. Morgan et al. (1990) found that certain N-substituted imidazolylbenzamides, similar in structure, exhibited potency in in vitro assays, suggesting potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
Several derivatives of this compound have been synthesized and evaluated as antimicrobial and antifungal agents. Bikobo et al. (2017) synthesized a series of N-phenyl-thiazolamine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Supramolecular Gelators
In the field of material science, certain N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their potential as supramolecular gelators. Yadav and Ballabh (2020) explored the role of methyl functionality and non-covalent interactions in these compounds, finding that two amides exhibited gelation behavior towards certain solvent mixtures (Yadav & Ballabh, 2020).
Fluorescent Properties
The derivatives of this compound have also been explored for their fluorescent properties. Zhang et al. (2017) synthesized a series of benzamide derivatives and examined their photophysical properties, including large Stokes shift and solid-state fluorescence (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating their potential as antibacterial agents .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)19-13-7-3-9-15(19)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-6-12-18(17)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZACUSNPGYCQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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